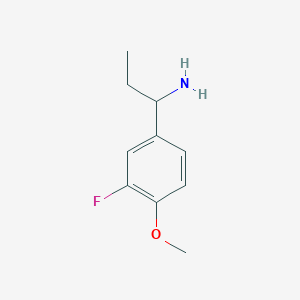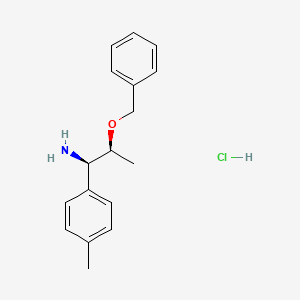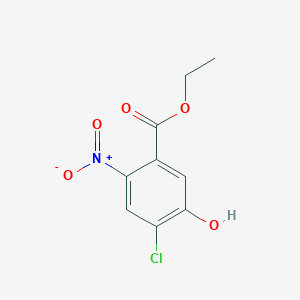
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate, followed by chlorination and hydroxylation. The typical synthetic route includes:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable base like sodium hydroxide to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 4-chloro-5-oxo-2-nitrobenzoate.
Reduction: Formation of ethyl 4-chloro-5-hydroxy-2-aminobenzoate.
Substitution: Formation of ethyl 4-substituted-5-hydroxy-2-nitrobenzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also contribute to its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate
- Ethyl 5-chloro-2-nitrobenzoate
Uniqueness
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8ClNO5 |
|---|---|
Peso molecular |
245.61 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2H2,1H3 |
Clave InChI |
DEFJDCUJTRODGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



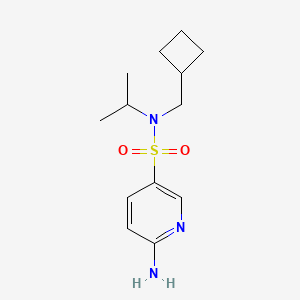
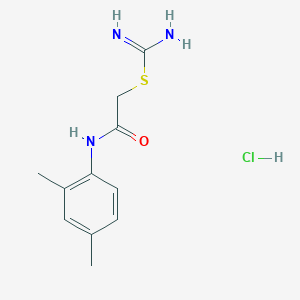

![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
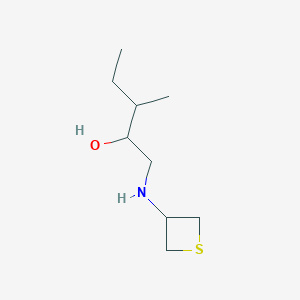

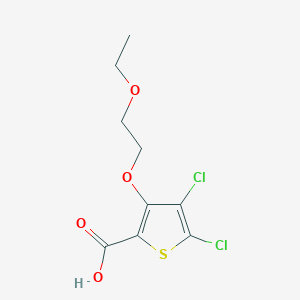
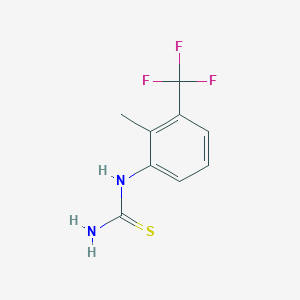
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
